2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-methylpropanenitrile
Overview
Description
The compound “2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl acetate” is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It’s used by early discovery researchers . Another similar compound is “2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid” which has a molecular weight of 155.11 .
Molecular Structure Analysis
The linear formula for “2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl acetate” is C8H9NO4 . For “2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid”, the InChI code is 1S/C6H5NO4/c8-4-1-2-5(9)7(4)3-6(10)11/h1-2H,3H2,(H,10,11) .
Physical and Chemical Properties Analysis
The physical form of “2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid” is solid . It should be stored in an inert atmosphere at 2-8°C .
Scientific Research Applications
Synthesis and Reactivity
Diketopyrrolopyrroles, sharing a core structure with the compound of interest, are widely used as dyes with applications across high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. The synthesis and reactivity of these compounds have been extensively studied, highlighting their broad utility and the significant changes in optical properties achieved through structural modification. These insights suggest that "2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-methylpropanenitrile" could have potential applications in materials science, particularly in the development of pigments, electronic devices, and photovoltaic cells due to its related core structure (Grzybowski & Gryko, 2015).
Biological Activity
Pyrrolidine and its derivatives, including pyrrolidine-2,5-diones, are pivotal in medicinal chemistry for designing compounds to treat human diseases. The saturated scaffold of pyrrolidine enhances pharmacophore space exploration, contributes to stereochemistry, and increases three-dimensional coverage. This extensive review of bioactive molecules characterized by the pyrrolidine ring suggests that our compound may find relevance in drug discovery, particularly in the design of new compounds with diverse biological profiles (Li Petri et al., 2021).
Catalysis and Synthetic Applications
The pyranopyrimidine core, closely related to the structure of interest, is a key precursor in medicinal and pharmaceutical industries due to its synthetic versatility and bioavailability. Research on hybrid catalysts for developing pyranopyrimidine scaffolds has been highlighted, indicating that "this compound" could play a crucial role in synthetic organic chemistry and drug development due to its potential as a building block for complex molecules (Parmar, Vala, & Patel, 2023).
Environmental and Toxicological Research
Given the structural similarity to pyrrole-based compounds, which are extensively studied for their environmental presence, human exposure, and toxicity, research on "this compound" could also contribute valuable insights into environmental science and toxicology. Understanding the environmental behavior, potential bioaccumulation, and toxic effects of related compounds lays the groundwork for assessing the environmental and health impacts of this compound (Liu & Mabury, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds with a maleimide group can react with thiol groups, suggesting that this compound may target proteins or other biomolecules with thiol groups .
Mode of Action
The maleimide group in 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-methylpropanenitrile can react with a thiol group to form a covalent bond . This interaction enables the connection of the compound with a biomolecule containing a thiol group, potentially altering the function of the biomolecule.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound . .
Properties
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)-2-methylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-8(2,5-9)10-6(11)3-4-7(10)12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEBCGFMZWESPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N1C(=O)C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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